Croconic acid disodium salt
Overview
Description
Croconic acid disodium salt, also known as disodium 3,4,5-trioxocyclopentene-1,2-diolate, is a yellow to yellow-orange or yellow-green compound with the molecular formula C5Na2O5 and a molecular weight of 186.03 g/mol . It is a derivative of croconic acid and is known for its unique chemical properties and applications in various scientific fields.
Mechanism of Action
- CADS modulates intracellular Kcr levels, indicating its role in regulating gene transcription and biological processes .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
It has been shown to modulate intracellular levels of lysine crotonylation (Kcr), a histone acylation modification . Kcr is closely associated with gene expression, cell proliferation, and the maintenance of stem cell pluripotency
Molecular Mechanism
It is known to modulate intracellular Kcr levels, which can influence gene expression and cell proliferation
Preparation Methods
Synthetic Routes and Reaction Conditions: Croconic acid disodium salt can be synthesized through the neutralization of croconic acid with sodium hydroxide. The reaction typically involves dissolving croconic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the disodium salt in solid form .
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is typically produced in batch reactors, where precise amounts of croconic acid and sodium hydroxide are mixed, and the resulting solution is processed to remove impurities and obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Croconic acid disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reactions: These reactions typically occur under mild conditions with reagents such as halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Croconic acid disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.
Comparison with Similar Compounds
Crotonic acid: A related compound with similar chemical properties but different applications.
Rhodizonic acid disodium salt: Another compound with similar structural features but distinct chemical behavior.
3,4-Dihydroxy-3-cyclobutene-1,2-dione: A compound with similar reactivity but different functional groups.
Uniqueness: Croconic acid disodium salt is unique due to its ability to modulate lysine crotonylation levels, which is not commonly observed in other similar compounds. This property makes it particularly valuable in biological and medical research, where it can be used to study gene expression and cell proliferation .
Properties
IUPAC Name |
disodium;3,4,5-trioxocyclopentene-1,2-diolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2O5.2Na/c6-1-2(7)4(9)5(10)3(1)8;;/h6-7H;;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXLFPHHAAAVKQ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=O)C1=O)[O-])[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Na2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477943 | |
Record name | Croconic acid disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30477943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14379-00-1 | |
Record name | Croconic acid disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30477943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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